molecular formula C10H10N2O B12319108 4-(1h-Imidazol-4-ylmethyl)phenol

4-(1h-Imidazol-4-ylmethyl)phenol

Cat. No.: B12319108
M. Wt: 174.20 g/mol
InChI Key: SKMICQUSKSECQN-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-4-ylmethyl)phenol is an organic compound with the molecular formula C10H10N2O. It is a phenolic derivative of imidazole, a five-membered heterocyclic ring containing nitrogen and carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-4-ylmethyl)phenol involves the reaction of 4-hydroxybenzyl alcohol with imidazole. The process is conducted without solvents by heating the mixture to 155°C for 20-30 minutes. The reaction is terminated when water ceases to evolve, and the product is obtained with a yield of 63% . Another method involves the reaction of 4-formylphenol and 4-(4,5-dihydro-1H-imidazol-2-yl)benzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Imidazol-4-ylmethyl)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in condensation reactions to form more complex structures.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce various substituted phenols and imidazole derivatives.

Scientific Research Applications

4-(1H-Imidazol-4-ylmethyl)phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an allosteric modulator of GABA-A receptors, which are involved in the regulation of anxiety, sleep, and sedation. In medicine, it has shown promise as a therapeutic agent for the treatment of anxiety, insomnia, and other central nervous system disorders. Additionally, it has applications in the evaluation of estrogenic activity in phenolic compounds .

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-4-ylmethyl)phenol involves its interaction with molecular targets such as GABA-A receptors. It enhances the activity of these receptors, leading to anxiolytic and hypnotic effects. The compound may also interact with other molecular pathways, but further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

4-(1H-Imidazol-4-ylmethyl)phenol is unique due to its specific structure and biological activity. Similar compounds include other phenylimidazoles and imidazole derivatives, such as 4-(1H-1,2,4-Triazol-1-ylmethyl)phenol . These compounds share some structural similarities but may differ in their biological activities and applications .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and biological activity make it a valuable tool for scientific studies and potential therapeutic applications.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-(1H-imidazol-5-ylmethyl)phenol

InChI

InChI=1S/C10H10N2O/c13-10-3-1-8(2-4-10)5-9-6-11-7-12-9/h1-4,6-7,13H,5H2,(H,11,12)

InChI Key

SKMICQUSKSECQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CN=CN2)O

Origin of Product

United States

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